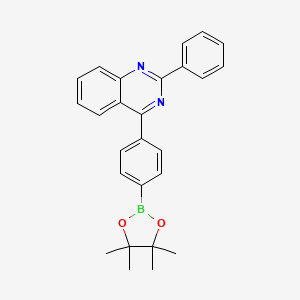
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(2-Phenyl-4-quinazolinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Phenyl-4-quinazolinyl)phenylboronic acid.
Reduction: 4-(2-Phenyl-4-quinazolinyl)phenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester in the Suzuki-Miyaura cross-coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quinazolinyl group.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Contains a diphenylamino group instead of the quinazolinyl group.
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Contains a hydroxymethyl group instead of the quinazolinyl group .
Uniqueness
4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the quinazolinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C26H25BN2O2 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-16-14-18(15-17-20)23-21-12-8-9-13-22(21)28-24(29-23)19-10-6-5-7-11-19/h5-17H,1-4H3 |
InChI-Schlüssel |
ZHJSQFXICRKJQV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


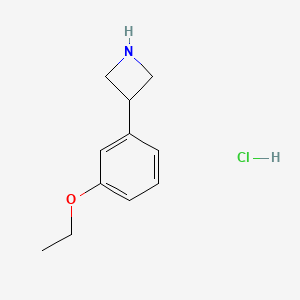
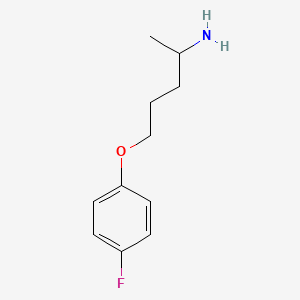

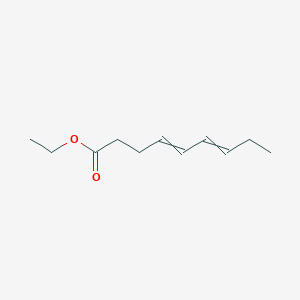

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

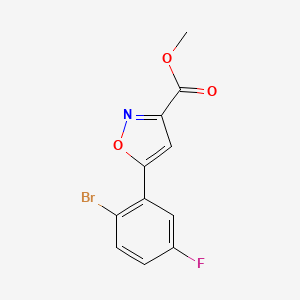
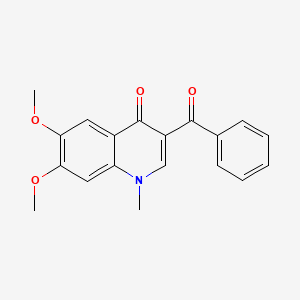
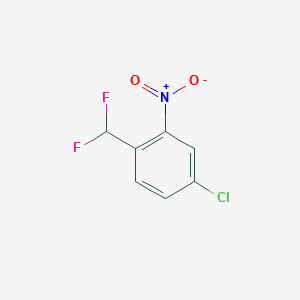
![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
